molecular formula C14H22ClNO3 B13383383 Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride

Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride

Cat. No.: B13383383
M. Wt: 287.78 g/mol
InChI Key: HOYYQVAARUYRFU-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group, an amino group, and a propanoate moiety with a 2-methylpropan-2-yl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride typically involves the reaction of benzyl 2-amino-3-hydroxypropanoate with 2-methylpropan-2-ol in the presence of an acid catalyst. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The benzyl group can be reduced to form the corresponding toluene derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of toluene derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-amino-3-(3-methylsulfonyl)phenylpropanoate;hydrochloride
  • Benzyl 2-amino-3-(4-methoxyphenyl)propanoate

Uniqueness

Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride is unique due to its specific structural features, such as the 2-methylpropan-2-yl ether substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-10-12(15)13(16)17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYYQVAARUYRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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